15-oxo-ETE(1-) -

15-oxo-ETE(1-)

Catalog Number: EVT-1596076
CAS Number:
Molecular Formula: C20H29O3-
Molecular Weight: 317.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
15-oxo-ETE(1-) is a polyunsaturated oxo fatty acid anion that is the conjugate base of 15-oxo-ETE. It is an oxo fatty acid anion, a long-chain fatty acid anion, a polyunsaturated fatty acid anion and an oxo-ETE anion. It is a conjugate base of a 15-oxo-ETE.
Overview

15-oxo-eicosatetraenoic acid is a significant metabolite derived from arachidonic acid, primarily produced through the action of specific enzymes such as 15-lipoxygenase and 15-hydroxyprostaglandin dehydrogenase. This compound plays a crucial role in various biological processes, particularly in inflammation and vascular biology. Its elevated levels have been associated with pathological conditions such as acute myocardial infarction, highlighting its importance in cardiovascular health.

Source

15-oxo-eicosatetraenoic acid is synthesized in the body from arachidonic acid, which is released from membrane phospholipids by phospholipase A2. The synthesis process involves several enzymatic steps, primarily catalyzed by lipoxygenases and hydroxyprostaglandin dehydrogenases. Notably, macrophages are significant sources of this metabolite, indicating its role in immune responses and inflammation.

Classification

15-oxo-eicosatetraenoic acid belongs to the class of oxylipins, which are oxygenated derivatives of polyunsaturated fatty acids. It is specifically categorized under eicosanoids, a group of bioactive lipids that includes prostaglandins, thromboxanes, and leukotrienes.

Synthesis Analysis

Methods

The synthesis of 15-oxo-eicosatetraenoic acid primarily occurs through the oxidation of 15-hydroperoxy-eicosatetraenoic acid by 15-hydroxyprostaglandin dehydrogenase. This process requires nicotinamide adenine dinucleotide (NAD+) as a cofactor. The detailed steps include:

  1. Arachidonic Acid Release: Arachidonic acid is liberated from cell membrane phospholipids.
  2. Lipoxygenase Activity: The enzyme 15-lipoxygenase converts arachidonic acid into 15-hydroperoxy-eicosatetraenoic acid.
  3. Reduction and Oxidation: This hydroperoxide is subsequently reduced to 15-hydroxyeicosatetraenoic acid and finally oxidized to form 15-oxo-eicosatetraenoic acid.

Technical Details

Analytical techniques such as liquid chromatography coupled with mass spectrometry (LC-MS/MS) are frequently used to quantify levels of 15-oxo-eicosatetraenoic acid in biological samples. Sample preparation methods include solid-phase extraction to ensure accurate measurement of low concentrations typically found in biological matrices .

Molecular Structure Analysis

Structure

The molecular formula for 15-oxo-eicosatetraenoic acid is C20H30O3. Its structure features a long carbon chain with several double bonds characteristic of polyunsaturated fatty acids, along with a keto group at the 15th carbon position.

Data

  • Molecular Weight: Approximately 318.45 g/mol
  • Structural Characteristics: The compound contains four double bonds (conjugated) and one ketone functional group.
Chemical Reactions Analysis

Reactions

15-oxo-eicosatetraenoic acid undergoes several biochemical reactions:

  1. Formation from Hydroperoxide: As described earlier, it is formed from the oxidation of 15-hydroperoxy-eicosatetraenoic acid.
  2. Interaction with Receptors: It can bind to specific receptors involved in inflammatory signaling pathways.
  3. Metabolism: It may be further metabolized into other eicosanoids or conjugated with glutathione, affecting its biological activity.

Technical Details

The enzymatic pathways involving this compound are crucial for understanding its physiological roles and potential therapeutic applications. Inhibition studies using specific enzyme inhibitors have demonstrated its metabolic pathways and biological effects .

Mechanism of Action

Process

The mechanism of action for 15-oxo-eicosatetraenoic acid primarily involves its role as an electrophilic mediator in inflammatory signaling pathways. Upon binding to target cells, it can activate various intracellular signaling cascades that influence cell proliferation, adhesion, and migration.

Data

Research indicates that exposure to 15-oxo-eicosatetraenoic acid can enhance monocyte adhesion to endothelial cells through upregulation of E-selectin expression, which is critical in inflammatory responses . Additionally, it has been shown to inhibit the proliferation of human vascular endothelial cells, suggesting an antiangiogenic effect.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a yellowish oil.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Sensitive to light and heat; requires careful handling during analysis.
  • Reactivity: Acts as an electrophile, capable of forming adducts with nucleophiles such as glutathione.

Relevant analyses indicate that the stability and reactivity of this compound are significant factors influencing its biological activity and potential therapeutic uses .

Applications

Scientific Uses

15-oxo-eicosatetraenoic acid has several applications in scientific research:

  1. Inflammation Studies: Used to investigate mechanisms underlying inflammatory diseases.
  2. Cardiovascular Research: Its role in endothelial function makes it a target for studies related to cardiovascular health.
  3. Drug Development: Potential therapeutic applications due to its anti-inflammatory properties are being explored.

Research continues to uncover the broader implications of this compound in health and disease management, making it a focal point for ongoing studies in lipid biology .

Biosynthesis and Metabolic Pathways of 15-oxo-ETE

Enzymatic Synthesis via 15-Lipoxygenase (15-LO) and 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)

The biosynthesis of 15-oxoeicosatetraenoic acid (15-oxo-ETE) occurs through a tightly regulated two-step enzymatic pathway. Initially, arachidonic acid (AA) is oxygenated by 15-lipoxygenase (15-LO, specifically the ALOX15 or ALOX15B isoforms) to form 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE). This unstable hydroperoxide is rapidly reduced to 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE) by cellular peroxidases, including glutathione peroxidases. Subsequently, 15(S)-HETE undergoes oxidation catalyzed by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), an NAD⁺-dependent short-chain dehydrogenase/reductase, to yield the electrophilic metabolite 15-oxo-ETE [1] [5] [9].

Table 1: Key Enzymes in 15-oxo-ETE Biosynthesis

EnzymeGeneReactionCofactorPrimary Product
15-Lipoxygenase-1ALOX15Arachidonic acid oxygenationNone15(S)-HpETE
Glutathione PeroxidaseGPX1/2/415(S)-HpETE reductionGlutathione15(S)-HETE
15-Hydroxyprostaglandin DehydrogenaseHPGD15(S)-HETE oxidationNAD⁺15-oxo-ETE

This pathway is constitutively active in mammalian lung, kidney, and placental tissues but is dynamically upregulated in macrophages and monocytes during inflammation. The catalytic efficiency of 15-PGDH toward 15(S)-HETE (Km ≈ 5–10 µM) underscores its central role in generating 15-oxo-ETE, which contains an α,β-unsaturated carbonyl group conferring electrophilic properties [1] [4].

Substrate Specificity and Catalytic Mechanisms in Macrophages/Monocytes

Human macrophages and monocytes exhibit distinct substrate preferences that govern 15-oxo-ETE production. 15-Lipoxygenase-1 (ALOX15) demonstrates dual specificity: it primarily oxygenates free arachidonic acid but can also metabolize esterified AA within membrane phospholipids or lipoproteins. This flexibility enables 15-LO-1 to generate 15(S)-HpETE even when cytosolic AA pools are depleted [4] [9].

The catalytic mechanism involves stereospecific hydrogen abstraction at carbon 13 of AA, followed by oxygen insertion at carbon 15 to form 15(S)-HpETE. Reduction to 15(S)-HETE occurs via glutathione peroxidases, which utilize reduced glutathione (GSH) as an electron donor. Subsequent oxidation by 15-PGDH involves hydride transfer from the 15-hydroxyl group of 15(S)-HETE to NAD⁺, forming NADH and the electrophilic ketone 15-oxo-ETE [1] [9].

In macrophages stably expressing 15-LO-1 (R15L cells), pharmacological inhibition of 15-PGDH with CAY10397 reduces 15-oxo-ETE synthesis by >80%, confirming its indispensable role. Additionally, 15-oxo-ETE is metabolized further to glutathione adducts (e.g., 15-oxo-ETE-GSH) via glutathione S-transferases, which limits its bioavailability and signaling capacity [1] [4].

Role of Calcium Ionophore in Arachidonic Acid Release and Oxidation

Calcium ionophores (e.g., A-23187) serve as critical experimental tools for dissecting 15-oxo-ETE biosynthesis. In rat intestinal epithelial cells (RIES) and RAW264.7 macrophages, A-23187 elevates intracellular Ca²⁺, activating cytosolic phospholipase A₂ (cPLA₂). This enzyme catalyzes the hydrolysis of membrane phospholipids, liberating arachidonic acid for oxidation [2] [4].

Table 2: Impact of Calcium Ionophore on 15-oxo-ETE Production

Cell TypeStimulus15(S)-HETE Peak (Time)15-oxo-ETE Peak (Time)Primary Metabolite
RIES (rat intestinal)A-23187 (1 µM)10 min10–30 min11(R)-HETE
RAW264.7 macrophagesA-23187 (5 µM)15 min30 min15-oxo-ETE
Human monocytesA-23187 (1 µM)5–10 min15–30 min15-oxo-ETE

Following ionophore stimulation, 15-oxo-ETE production exhibits biphasic kinetics: rapid formation within 10–30 minutes, followed by decline due to adduct formation or further metabolism. In RIES cells, 15-oxo-ETE concentrations decrease with a pseudo-first-order rate constant of 0.0073 min⁻¹, primarily converting to cysteinylglycine adducts [2] [4]. This transient accumulation suggests tight regulation of 15-oxo-ETE levels in vivo.

Intersection with Cyclooxygenase-2 (COX-2)-Mediated Pathways

Cyclooxygenase-2 (COX-2) diversifies 15-oxo-ETE biosynthesis through substrate competition and unique stereochemical products. In unstimulated cells, COX-2 metabolizes AA primarily to prostaglandins but also generates minor racemic 15-HETE (22% 15(R)-HETE and 78% 15(S)-HETE). However, aspirin acetylation of COX-2 irreversibly inhibits prostaglandin synthesis while enabling the enzyme to produce exclusively 15(R)-HETE from AA [4] [5].

15(R)-HETE serves as an alternative precursor for 15-PGDH, yielding 15-oxo-ETE with retained R-configuration. This pathway is amplified in aspirin-exacerbated respiratory disease (AERD), where nasal polyp tissues show elevated 15-oxo-ETE (61.03 pg/mg vs. 7.17 pg/mg in controls). Mast cell-derived 15-PGDH colocalizes with 15-LO-positive epithelium, driving pathological 15-oxo-ETE accumulation [3] [5].

In intestinal epithelial cells, COX-2 induction shifts AA metabolism toward 11(R)-HETE and 15-oxo-ETE rather than prostaglandins. Prolonged incubation (24 hours) reduces 15-oxo-ETE levels as PGE₂ becomes dominant, illustrating temporal competition between COX-2 and 15-LO pathways for shared AA pools [2] [4].

Table 3: COX-2-Dependent Pathways Influencing 15-oxo-ETE

COX-2 StatePrimary Products15-oxo-ETE PrecursorPathological Association
Non-acetylatedPGE₂, 11(R)-HETE, 15(S)-HETE15(S)-HETETumor angiogenesis
Aspirin-acetylated15(R)-HETE exclusively15(R)-HETEAERD sinonasal inflammation
COX-2 overexpression11(R)-HETE > 15(S)-HETE15(S)-HETEIntestinal epithelial inflammation

This crosstalk positions 15-oxo-ETE as a node integrating lipoxygenase and cyclooxygenase activities in inflammatory microenvironments.

Properties

Product Name

15-oxo-ETE(1-)

IUPAC Name

(5Z,8Z,11Z,13E)-15-oxoicosa-5,8,11,13-tetraenoate

Molecular Formula

C20H29O3-

Molecular Weight

317.4 g/mol

InChI

InChI=1S/C20H30O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h4-5,8-11,14,17H,2-3,6-7,12-13,15-16,18H2,1H3,(H,22,23)/p-1/b5-4-,10-8-,11-9-,17-14+

InChI Key

YGJTUEISKATQSM-USWFWKISSA-M

Canonical SMILES

CCCCCC(=O)C=CC=CCC=CCC=CCCCC(=O)[O-]

Isomeric SMILES

CCCCCC(=O)/C=C/C=C\C/C=C\C/C=C\CCCC(=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.